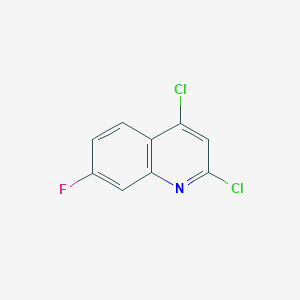

2,4-Dichloro-7-fluoroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-Dichloro-7-fluoroquinoline” is a chemical compound with the molecular formula C8H3Cl2FN2 . It is a solid substance and is used for research purposes .

Synthesis Analysis

The synthesis of fluoroquinolines involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C8H3Cl2FN2/c9-7-5-2-1-4 (11)3-6 (5)12-8 (10)13-7/h1-3H .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 217.03 . The predicted boiling point is 277.3±22.0 °C . The predicted density is 1.571±0.06 g/cm3 .

Scientific Research Applications

1. Key Building Blocks for Antibiotics Synthesis

2,4-Dichloro-7-fluoroquinoline serves as a starting material for synthesizing various halogenated quinolines, which are crucial in antimicrobial drug discovery. For instance, it is used in the practical and scalable synthesis of 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline. These compounds are significant for their applications in developing new antibiotics (Flagstad et al., 2014).

2. Development of Potent Antibacterial Agents

Research indicates that derivatives of this compound exhibit exceptional antibacterial activities. Compounds like 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more so than existing antibiotics like trovafloxacin (Kuramoto et al., 2003).

3. Application in Alzheimer's Disease Research

Synthesis methods involving this compound derivatives have been developed for their potential therapeutic applications in treating neurodegenerative disorders like Alzheimer's disease. For example, 4-arylselanyl-7-chloroquinolines, synthesized through reactions involving 4,7-dichloroquinoline, have been investigated for their acetylcholinesterase inhibitory activity, crucial for Alzheimer's disease treatment (Duarte et al., 2017).

4. Antimicrobial Activity and Synthesis of Derivatives

Derivatives of this compound have been explored for their antimicrobial properties. The synthesis of compounds like 2-(5-(2-chloro-6-fluoroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones and their subsequent antimicrobial activity evaluation indicates their potential as new lead molecules in developing antimicrobial agents (Desai et al., 2012).

5. Exploration in Cancer Treatment

Research involving the synthesis of 4-aminoquinoline derivatives from 4-chloro-7-substituted-quinolines, including this compound, has opened up possibilities for developing new classes of anticancer agents. These compounds have shown significant cytotoxic effects on various human breast tumor cell lines, indicating their potential in cancer treatment (Zhang et al., 2007).

Mechanism of Action

Target of Action

The primary targets of 2,4-Dichloro-7-fluoroquinoline, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play crucial roles in DNA replication, making them ideal targets for antimicrobial drugs .

Mode of Action

This compound interacts with its targets by forming ternary complexes of the drug, enzyme, and DNA . This interaction stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, blocking the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving:

- Conversion of the topoisomerase-quinolone-DNA complex to an irreversible form .

- Generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

It is known that fluoroquinolones generally disrupt dna synthesis, which in turn affects various downstream cellular processes .

Pharmacokinetics

They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The result of this compound’s action is the inhibition of bacterial DNA replication, leading to cell death . This makes it a potent antimicrobial agent.

Safety and Hazards

The safety information for “2,4-Dichloro-7-fluoroquinoline” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name |

2,4-dichloro-7-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-9(11)13-8-3-5(12)1-2-6(7)8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXHVVNBFWMJLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(C=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1824318-90-2 |

Source

|

| Record name | 2,4-dichloro-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2410365.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)

![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)

![1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2410378.png)

![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)